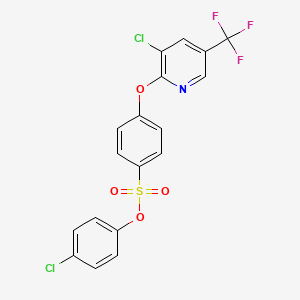

4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate

Description

4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a sulfonate ester characterized by a 4-chlorophenyl group linked to a benzenesulfonate moiety, which is further substituted with a pyridinyloxy group containing chloro and trifluoromethyl substituents. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, critical for bioactivity .

Propriétés

IUPAC Name |

(4-chlorophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2F3NO4S/c19-12-1-3-14(4-2-12)28-29(25,26)15-7-5-13(6-8-15)27-17-16(20)9-11(10-24-17)18(21,22)23/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDQOKAHVUEDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 3-Chloro-5-(Trifluoromethyl)-2-Hydroxypyridine

The pyridine core is synthesized via halogenation and trifluoromethylation. Patent CN113968775A demonstrates a method for introducing trifluoromethyl groups via fluorine-chlorine exchange using hydrogen fluoride under solvent-free conditions (50–200°C, 0.1–0.5 MPa). Applied to 2-hydroxy-5-chloropyridine:

- Chlorination : Treatment with Cl₂ gas under UV light yields 3,5-dichloro-2-hydroxypyridine.

- Trifluoromethylation : Reaction with CF₃I in the presence of CuI (130°C, DMF) introduces the trifluoromethyl group at position 5.

Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 1 | Cl₂, UV light | 50°C | 85% |

| 2 | CF₃I, CuI, DMF | 130°C | 72% |

Etherification with 4-Hydroxybenzenesulfonate

The pyridinyl ether is formed via nucleophilic aromatic substitution (SNAr). Patent CN105693569A highlights the use of NaOH as a base in polar aprotic solvents (e.g., DMSO) to activate the hydroxyl group for displacement:

- Reaction Setup :

- 3-Chloro-5-(trifluoromethyl)-2-hydroxypyridine (1 eq)

- 4-Hydroxybenzenesulfonyl chloride (1.2 eq)

- NaOH (2 eq), DMSO, 80°C, 12 h

Yield : 68% (isolated via column chromatography).

Sulfonate Ester Formation

Synthesis of 4-Chlorobenzenesulfonyl Chloride

From patent CN114920686B, sulfonyl chlorides are prepared via chlorosulfonation of 4-chlorobenzene using ClSO₃H at 0–5°C:

Coupling with Pyridinyl Ether

The final step involves esterification of 4-chlorobenzenesulfonyl chloride with the pyridinyl ether phenol. Patent CN103570762A employs triethylamine as a base in THF at room temperature:

- Reaction Protocol :

- Pyridinyl ether phenol (1 eq)

- 4-Chlorobenzenesulfonyl chloride (1.1 eq)

- Et₃N (2 eq), THF, 25°C, 6 h

Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and recrystallization from ethanol/water.

Yield : 75% (purity >98% by HPLC).

Alternative Routes and Optimization

Mitsunobu Reaction for Ether Formation

As an alternative to SNAr, the Mitsunobu reaction (DEAD, PPh₃) couples alcohols with phenols. However, this method is less favored due to stoichiometric phosphine waste and higher costs.

Solid-Phase Synthesis

Industrial-Scale Considerations

Key parameters for scalability:

Analyse Des Réactions Chimiques

Types of Reactions

4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonate ester yields 4-chlorophenol and 3-chloro-5-(trifluoromethyl)-2-pyridinol .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing the trifluoromethyl-pyridine moiety exhibit promising anticancer properties. The presence of the chlorophenyl and benzenesulfonate groups may enhance the bioactivity of these compounds. For instance, research has shown that similar structures can inhibit tumor growth in various cancer cell lines, suggesting a potential application for 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate as an anticancer agent .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. A study demonstrated that derivatives of similar structures exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. This suggests that 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate could be further explored as a lead compound for developing new antibiotics .

Polymer Chemistry

The sulfonate group in the compound can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating sulfonate groups into polymer backbones can improve conductivity and water retention, making them suitable for applications in fuel cells and membranes .

Organic Electronics

Due to its unique electronic properties, the compound may find applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group is known to enhance electron-withdrawing capabilities, which can be beneficial in tuning the electronic properties of materials used in these applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ in substituents on the phenyl ring and the type of ester group, influencing their physicochemical properties and applications. Below is a comparative analysis:

Key Findings:

Substituent Impact: 4-Chlorophenyl vs. 4-Cyanophenyl: The chloro group in the target compound may offer better hydrolytic stability compared to the cyano group, which could explain the discontinuation of the cyanophenyl variant .

Ester Group Comparison: Sulfonate vs. Propanoic Acid Ester (Haloxyfop): Haloxyfop’s ester derivatives (e.g., ethoxyethyl ester) are designed for improved foliar absorption , whereas the sulfonate group in the target compound may confer higher water solubility or resistance to enzymatic degradation.

Biological Activity: The pyridinyloxy-phenoxy backbone is shared with haloxyfop, a potent herbicide targeting acetyl-CoA carboxylase in grasses . The target compound’s sulfonate group may alter its mode of action or environmental persistence. Chlorfluazuron’s benzamide group enables chitin synthesis inhibition in insects, while the target compound’s sulfonate ester might interact with different biological targets .

Toxicity and Regulation: Haloxyfop’s ethoxyethyl ester was banned due to carcinogenicity in animal studies , highlighting the need for thorough toxicological profiling of sulfonate analogs.

Activité Biologique

4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate, a complex organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by various case studies and research findings.

- Molecular Formula : C24H14Cl3F3N2O3S

- Molecular Weight : 573.80 g/mol

- CAS Number : Not explicitly listed but related compounds are referenced.

Antibacterial Activity

Research has indicated that derivatives of compounds similar to 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying effectiveness against other bacterial strains .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

Antifungal Activity

The compound has also been evaluated for its antifungal potential. A similar sulfonamide derivative demonstrated efficacy against various fungal strains, suggesting that structural analogs could possess comparable antifungal properties .

Enzyme Inhibition

The compound is reported to inhibit several enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly significant for neuroprotective applications, while urease inhibition is relevant in treating urinary tract infections .

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong |

| Urease | Moderate |

Case Studies

- Antibacterial Screening : A study evaluated a series of synthesized compounds based on the structure of 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate for antibacterial activity. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, highlighting their potential as therapeutic agents in combating resistant infections .

- Enzyme Interaction Studies : Docking studies conducted on similar compounds revealed significant binding interactions with target enzymes such as AChE and urease. These interactions were characterized by molecular dynamics simulations, providing insights into the mechanism of action and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.